molecular formula C14H10INO B4192360 4-[(2-Iodophenyl)methoxy]benzonitrile

4-[(2-Iodophenyl)methoxy]benzonitrile

Cat. No.: B4192360
M. Wt: 335.14 g/mol
InChI Key: SWSFIKIDOSDXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Iodophenyl)methoxy]benzonitrile typically involves the reaction of 2-iodobenzyl alcohol with 4-cyanophenol in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Iodophenyl)methoxy]benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

4-[(2-Iodophenyl)methoxy]benzonitrile has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is a selective agonist for the α7 subtype of nicotinic acetylcholine receptors, making it valuable in neurobiological studies.

    Industry: The compound’s unique chemical properties make it useful in materials science and corrosion inhibition studies.

Mechanism of Action

4-[(2-Iodophenyl)methoxy]benzonitrile exerts its effects by selectively binding to the α7 subtype of nicotinic acetylcholine receptors (nAChRs). This binding activates the receptor, leading to downstream signaling pathways that modulate neurotransmitter release and neuronal excitability. The compound’s selectivity for α7 nAChRs makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodobenzonitrile
  • 4-Iodobenzonitrile
  • 3-Iodobenzonitrile

Comparison

4-[(2-Iodophenyl)methoxy]benzonitrile is unique due to its selective agonist activity for the α7 subtype of nicotinic acetylcholine receptors, which is not observed in the other similar compounds listed above. This specificity makes it particularly valuable for neurobiological research and potential therapeutic applications.

Properties

IUPAC Name

4-[(2-iodophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSFIKIDOSDXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Iodophenyl)methoxy]benzonitrile
Reactant of Route 2
Reactant of Route 2
4-[(2-Iodophenyl)methoxy]benzonitrile
Reactant of Route 3
Reactant of Route 3
4-[(2-Iodophenyl)methoxy]benzonitrile
Reactant of Route 4
Reactant of Route 4
4-[(2-Iodophenyl)methoxy]benzonitrile
Reactant of Route 5
Reactant of Route 5
4-[(2-Iodophenyl)methoxy]benzonitrile
Reactant of Route 6
Reactant of Route 6
4-[(2-Iodophenyl)methoxy]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.